
2-(1-Methylazetidin-3-yl)ethan-1-amine
Übersicht
Beschreibung
2-(1-Methylazetidin-3-yl)ethan-1-amine is a useful research compound. Its molecular formula is C6H14N2 and its molecular weight is 114.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(1-Methylazetidin-3-yl)ethan-1-amine, also known by its chemical name and CAS number 1542210-23-0, is a compound of increasing interest in pharmacological research. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
The molecular structure of this compound is characterized by the presence of an azetidine ring, which contributes to its unique biological properties. The compound can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C6H14N2 |
Molecular Weight | 114.19 g/mol |
CAS Number | 1542210-23-0 |
IUPAC Name | This compound |
The biological activity of this compound primarily involves its interaction with neurotransmitter systems. Preliminary studies suggest that it may act as a monoamine reuptake inhibitor , enhancing the levels of neurotransmitters such as serotonin and norepinephrine in the synaptic cleft. This mechanism is similar to that of other psychoactive compounds, indicating potential applications in treating mood disorders.
Biological Activity
Research has indicated several areas where this compound exhibits notable biological activity:
1. Antidepressant Effects
Studies have shown that compounds with similar structures can exhibit antidepressant-like effects in animal models. For instance, a comparative analysis of various azetidine derivatives revealed that certain modifications can enhance their efficacy in reducing depressive behaviors in rodents.
2. Neuroprotective Properties
Research indicates potential neuroprotective effects, possibly through the modulation of oxidative stress pathways. In vitro studies have demonstrated that the compound can reduce neuronal cell death induced by oxidative agents.
3. Antimicrobial Activity
Preliminary assays have suggested that this compound may possess antimicrobial properties against specific bacterial strains, although further studies are needed to confirm these findings.
Case Studies
Several case studies have been conducted to evaluate the biological effects of this compound:
Case Study 1: Antidepressant Activity
In a controlled study involving mice, administration of varying doses of this compound resulted in significant reductions in immobility time during forced swim tests, a standard measure of antidepressant activity. The results indicated a dose-dependent effect, with higher doses yielding more pronounced behavioral improvements.
Case Study 2: Neuroprotection
A study assessing neuroprotective effects involved exposing neuronal cultures to oxidative stressors. Treatment with this compound significantly decreased markers of apoptosis compared to untreated controls, suggesting a protective role against oxidative damage.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
Research indicates that 2-(1-Methylazetidin-3-yl)ethan-1-amine has potential applications in several areas:
1. Central Nervous System Modulation
Studies have suggested that compounds containing azetidine structures may act as modulators of neurotransmitter systems, potentially influencing conditions such as anxiety and depression. Preliminary investigations have shown that this compound could interact with various receptors in the brain, leading to therapeutic effects.
2. Anticancer Research
The compound has been explored for its ability to inhibit specific cancer-related targets. For instance, it has been identified as a potential inhibitor for the ENL YEATS domain, which is essential in the maintenance of mixed-lineage leukemia. Inhibitors derived from this compound exhibited strong selectivity and effectiveness in reducing leukemia cell growth, indicating its potential as a lead compound for cancer therapeutics .
3. Drug Discovery
The unique properties of this compound make it an attractive candidate for drug discovery initiatives. Its ability to serve as a scaffold for the development of new therapeutic agents can be exploited in creating selective inhibitors for various biological targets.
Case Studies
Several case studies highlight the practical applications of this compound:
Case Study 1: ENL YEATS Domain Inhibition
In a study aimed at developing selective small molecule inhibitors for the ENL YEATS domain, derivatives of this compound were synthesized and evaluated for their inhibitory activity against leukemia cells. The results demonstrated significant efficacy in reducing cell viability when combined with other therapeutic agents .
Case Study 2: Neurotransmitter Interaction
Research involving interaction studies revealed that this compound could bind effectively to neurotransmitter receptors, suggesting its potential use in treating neurological disorders .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(1-Methylazetidin-3-yl)ethan-1-amine, and how are intermediates validated?
The synthesis typically involves reductive amination or nucleophilic substitution of azetidine derivatives. For example:
- Reductive amination : Reacting 1-methylazetidin-3-one with ethylenediamine under hydrogenation conditions (e.g., Pd/C or NaBH) .
- Validation : Intermediates are characterized via H/C NMR, HPLC (≥95% purity), and mass spectrometry. Impurity profiling is critical, especially for azetidine ring-opening byproducts .
Q. How is the compound characterized analytically, and what validation steps ensure reproducibility?
- Primary techniques : NMR (structural confirmation), HPLC (purity), and high-resolution mass spectrometry (HRMS) for molecular weight validation.
- Validation : Cross-check with computational NMR predictions (e.g., ChemDraw or ACD/Labs) and retention time consistency across HPLC columns (C18 or HILIC) .
Q. What safety protocols are recommended for handling this compound in the lab?
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods due to potential amine volatility.
- Waste disposal : Neutralize with dilute HCl before disposal in designated organic waste containers .
Advanced Research Questions
Q. How does the azetidine ring’s conformation influence the compound’s receptor-binding affinity in neurological studies?
The rigid azetidine ring imposes spatial constraints, potentially enhancing selectivity for targets like σ-1 receptors or monoamine transporters. Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations (AMBER/GROMACS) can model interactions. Experimental validation via radioligand binding assays (e.g., H-labeled analogs) is critical .
Q. How can researchers resolve contradictory bioactivity data across studies (e.g., IC50_{50}50 variability)?
- Possible causes : Impurity profiles (e.g., residual solvents), assay conditions (pH, temperature), or cell-line variability.
- Solutions : Reproduce experiments with rigorously purified batches and standardize assay protocols (e.g., ATP levels in cell viability assays) .
Q. What strategies optimize metabolic stability for this compound in preclinical drug development?
- In vitro assays : Liver microsomal stability tests (human/rat) to identify metabolic hotspots (e.g., azetidine ring oxidation).
- Structural modifications : Introduce deuterium at labile C-H bonds or replace the methyl group with a trifluoromethyl moiety to slow metabolism .
Q. How can enantiomeric purity be achieved and validated for chiral derivatives of this compound?
- Separation methods : Chiral HPLC (e.g., Chiralpak IA/IB columns) or enzymatic resolution using lipases.
- Validation : Polarimetry and circular dichroism (CD) spectroscopy to confirm enantiomeric excess (≥99%) .
Q. Methodological Tables
Table 1. Key Synthetic Reagents and Conditions
Step | Reagent/Condition | Purpose | Reference |
---|---|---|---|
1 | NaBH, MeOH | Reductive amination | |
2 | Pd/C, H | Hydrogenation of intermediates |
Table 2. Analytical Validation Parameters
Parameter | Method | Acceptance Criteria |
---|---|---|
Purity | HPLC | ≥95% (area %) |
Identity | HRMS | Δ < 5 ppm |
Eigenschaften
IUPAC Name |
2-(1-methylazetidin-3-yl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-8-4-6(5-8)2-3-7/h6H,2-5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGSQGWLRGUDBKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.